4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N4/c5-2-10-1(4(6,7)8)11-3(9)12-2/h(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXUBIMPBJDSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 6 Trifluoromethyl 1,3,5 Triazin 2 Amine and Its Structural Analogs
De Novo Synthesis Strategies for the 1,3,5-Triazine (B166579) Core
The formation of the 1,3,5-triazine ring system can be achieved through several de novo strategies, which involve the cyclization of smaller molecular fragments. These methods are essential for creating the foundational heterocyclic structure.
Cyanuric Chloride as a Core Building Block in Triazine Synthesis
The most prevalent and economically viable method for synthesizing substituted 1,3,5-triazines utilizes 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, as the starting material. researchgate.netresearchgate.net Cyanuric chloride is an inexpensive and commercially available reagent that allows for the stepwise and controlled nucleophilic substitution of its three chlorine atoms. researchgate.netmdpi.com This selectivity is primarily controlled by temperature. researchgate.net
The reactivity of the chlorine atoms decreases with each substitution, allowing for a sequential introduction of different nucleophiles. researchgate.netmdpi.com An empirical rule dictates that the first substitution typically occurs at temperatures at or below 0°C, the second at room temperature, and the third at temperatures above 60°C. researchgate.net This thermodependency is due to a progressive increase in the energy barrier for each subsequent substitution step. nih.gov This controlled reactivity is fundamental for producing asymmetrically substituted triazines like the target compound. researchgate.net For the synthesis of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine, this would involve a multi-step process where different nucleophiles are introduced sequentially to replace the chlorine atoms on the cyanuric chloride core.
Cyclocondensation Reactions in 1,3,5-Triazine Formation
Cyclocondensation, often in the form of cyclotrimerization of nitriles, offers a direct route to the 1,3,5-triazine core. This method can be used to generate both symmetrically and asymmetrically substituted triazines. One approach involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form an intermediate nitrilium salt. nih.govacs.org This intermediate can then react with two equivalents of a different nitrile at a higher temperature to yield unsymmetrically substituted 1,3,5-triazines. nih.govacs.org This strategy has been successfully applied to the preparation of triazines with three distinct substituents. nih.govresearchgate.net
Another pathway involves the acceptorless dehydrogenative one-pot synthesis from primary alcohols and amidines, using a supported platinum nanoparticle catalyst. rsc.org This process proceeds with high atom efficiency through sequential dehydrogenation, condensation, and dehydration steps. rsc.org
Table 1: Comparison of De Novo Synthesis Strategies
| Strategy | Key Reactants | Primary Control Factor | Key Advantage |
|---|---|---|---|
| Cyanuric Chloride Substitution | Cyanuric Chloride, Nucleophiles (e.g., amines) | Temperature | Cost-effective, highly controlled for asymmetry researchgate.netresearchgate.net |
| Nitrile Cyclotrimerization | Nitriles, Triflic Anhydride | Reactant Stoichiometry & Temperature | Direct ring formation, allows for varied substituents nih.govacs.org |
| Dehydrogenative Coupling | Primary Alcohols, Amidines | Catalyst (e.g., Pt/Al2O3) | High atom economy, environmentally benign rsc.org |
Reactions Involving N-Amidino-O-alkylisourea and Trifluoroacetic Acid Esters
A specific method for producing 6-trifluoromethyl-1,3,5-triazines involves the reaction of N-Amidino-O-alkylisourea derivatives with trifluoroacetic acid esters. google.com This pathway represents a targeted approach where a building block already containing the trifluoromethyl group is incorporated during the ring-forming cyclization step. The process involves converting N-cyanoguanidines into copper complexes of N-amidino-O-alkylisoureas, which are then reacted with a trifluoroacetic acid ester to form the desired trifluoromethyl-substituted triazine ring. google.com
Introduction and Functionalization of Key Substituents
Once the triazine core is formed or while it is being assembled, the introduction of the specific trifluoromethyl, chlorine, and amine groups is required to achieve the final this compound structure.
Strategies for Trifluoromethyl Group Incorporation
The trifluoromethyl (CF3) group is crucial in medicinal chemistry for its ability to alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov Its incorporation into the triazine ring is a key synthetic challenge. researchgate.net
One primary strategy is to use building blocks that already contain the CF3 group. For instance, trifluoroacetic anhydride (TFAA) can serve as a trifluoromethylating reagent in the synthesis of CF3-heterocycles. researchgate.net Another approach involves the cyclocondensation of a trichloromethyl-substituted triazine with a source of fluoride, or by reacting a precursor like 4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine with other nucleophiles. google.com The synthesis of trifluoromethyl-substituted heterocycles often starts from commercially available materials containing the CF3 moiety. researchgate.netrsc.org
Chlorine Atom Introduction and its Selective Displacement Reactions
The synthesis of this compound inherently relies on the presence and selective reaction of chlorine atoms. When starting from cyanuric chloride, the three chlorine atoms serve as reactive sites for nucleophilic substitution. researchgate.net
The key to synthesizing an asymmetrically substituted triazine like the target compound is the selective and stepwise displacement of these chlorine atoms. mdpi.com After the introduction of the first substituent (which could be the trifluoromethyl group via a precursor or the amino group), the remaining dichloro-s-triazine intermediate becomes less reactive. researchgate.netresearchgate.net
To obtain the target molecule, one would first react a 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine (B12861316) intermediate with an amine source, such as ammonia (B1221849). This reaction would be carefully controlled, typically by adjusting temperature and stoichiometry, to favor monosubstitution, replacing one of the two remaining chlorine atoms with an amino group to yield the final product. researchgate.netresearchgate.net The reactivity difference between the chlorine atoms on the dichlorotriazine intermediate allows for this selective amination. researchgate.net
Table 2: Selective Displacement Reactions on a Dichlorotriazine Intermediate
| Intermediate | Nucleophile | Reaction Type | Product | Key Condition |
|---|---|---|---|---|
| 2,4-Dichloro-6-(trifluoromethyl)-1,3,5-triazine | Ammonia (NH3) | Nucleophilic Aromatic Substitution | This compound | Controlled temperature and stoichiometry researchgate.net |
| 2,4-Dichloro-6-(R-amino)-1,3,5-triazine | Hydroxide Ion (OH-) | Nucleophilic Substitution / Hydrolysis | 4-Chloro-6-(R-amino)-1,3,5-triazin-2(1H)-one | Aqueous solvent system researchgate.net |
| 2,4-Dichloro-6-substituted s-triazine | Secondary Amine | Nucleophilic Aromatic Substitution | 2-Chloro-4,6-disubstituted s-triazine | Room temperature reaction frontiersin.org |
Amination Reactions to Form 1,3,5-Triazin-2-amines
The introduction of amino groups to the 1,3,5-triazine ring is a fundamental step in the synthesis of compounds like this compound. Amination reactions are crucial for building the core structure and introducing functional diversity.
One common approach involves the reaction of cyanuric chloride with an amine. The reactivity of the chlorine atoms on the triazine ring decreases as more substituents are added. mdpi.com This allows for controlled, stepwise substitution. For example, the first substitution with an amine can occur at temperatures below 0°C, the second around room temperature, and the third requires heating above 60°C. nih.gov
A direct method for synthesizing heteroaryl-substituted 1,3,5-triazines utilizes a cascade reaction involving iodine-mediated aerobic C(sp³)–H oxidative amination, followed by condensation and cyclization with an amidine. researchgate.net Another efficient method for creating unsymmetrical 1,3,5-triazin-2-amines is a base-mediated, three-component reaction using imidates, guanidines, and amides or aldehydes with cesium carbonate as the base. organic-chemistry.org This approach is valued for its ability to tolerate a wide range of functional groups and produce good yields. organic-chemistry.org
Microwave irradiation has also been employed to facilitate the synthesis of 2,4-diamino-1,3,5-triazines from cyanoguanidine and various nitriles under solvent-free conditions, offering an efficient and environmentally friendly procedure. chim.it
Table 1: Examples of Amination Reactions for 1,3,5-Triazine Synthesis
| Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Cyanuric Chloride, Amine | Stepwise temperature control (0°C, RT, >60°C) | Substituted 1,3,5-triazines | nih.gov |
| Methyl-azaarenes, Amidines | Iodine mediated, aerobic | Heteroaryl-substituted 1,3,5-triazines | researchgate.net |
| Imidates, Guanidines, Amides/Aldehydes | Cesium carbonate | Unsymmetrical 1,3,5-triazin-2-amines | organic-chemistry.org |
Yield Optimization and Reaction Pathway Analysis in Triazine Synthesis
The synthesis of asymmetrically substituted 1,3,5-triazines, including this compound, is fundamentally based on the sequential and controlled nucleophilic substitution of chlorine atoms from a suitable precursor, typically cyanuric chloride or a derivative thereof. wikipedia.orgresearchgate.net The reaction pathway is governed by the significant difference in reactivity of the three chlorine atoms, which allows for the stepwise introduction of different nucleophiles by carefully controlling the reaction temperature. mdpi.comresearchgate.net
The general reaction pathway follows a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com The triazine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles. This electrophilicity is further enhanced by the presence of electron-withdrawing groups like trifluoromethyl. The reaction proceeds through a high-energy intermediate, often referred to as a Meisenheimer complex, before the chloride leaving group is eliminated to restore aromaticity. youtube.com
Yield optimization is achieved by manipulating several key parameters:
Temperature Control: This is the most critical factor for achieving selectivity. The substitution of the first chlorine atom on cyanuric chloride can be performed at low temperatures (0–5 °C), the second occurs at or slightly above room temperature, and the third requires significantly higher temperatures (e.g., reflux). researchgate.netfrontiersin.org This allows for the isolation of mono- and di-substituted intermediates.
Nucleophile Order and Reactivity: The order of nucleophile addition is crucial. Studies on the orthogonal chemoselectivity of 2,4,6-trichloro-1,3,5-triazine (TCT) have shown that it is difficult to substitute another nucleophile after an amine has been incorporated. nih.gov Therefore, in a multi-step synthesis, less reactive nucleophiles are often introduced before more reactive ones like amines.
Electronic Effects of Substituents: In the synthesis of the target compound, the precursor is likely a dichlorotriazine bearing a trifluoromethyl group. The CF₃ group is a powerful electron-withdrawing group that activates the ring, making the first nucleophilic substitution (amination) proceed readily. After the introduction of the amino group, its electron-donating nature deactivates the ring, making the subsequent substitution of the final chlorine atom (as in the thioureido incorporation) more challenging and requiring more forcing conditions. mdpi.com
Solvent and Base: The reactions are typically carried out in aprotic solvents like acetone, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). frontiersin.org A base, such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or diisopropylethylamine (DIEA), is required to neutralize the hydrochloric acid (HCl) generated during the substitution, driving the reaction to completion. nih.gov
Interactive Data Table: Parameters for Yield Optimization in Sequential Triazine Synthesis
| Parameter | Condition for 1st Substitution | Condition for 2nd Substitution | Impact on Yield and Selectivity |
| Temperature | Low (e.g., 0-5 °C) | Moderate (e.g., Room Temp to 40 °C) | Primary control for preventing di- and tri-substitution, ensuring high yield of the desired intermediate. nih.gov |
| Base | Mild (e.g., NaHCO₃) | Mild to Moderate (e.g., K₂CO₃, DIEA) | Neutralizes HCl byproduct; choice of base can influence reaction rate and prevent side reactions. |
| Solvent | Aprotic (e.g., Acetone, THF) | Aprotic (e.g., THF, Acetonitrile) | Solubilizes reactants and can influence the reaction rate. |
| Nucleophile | Amine (for target compound) | Thiourea (for derivative) | The inherent reactivity of the nucleophile dictates the required temperature and reaction time. frontiersin.org |
By carefully orchestrating these factors, chemists can navigate the complex reactivity of the triazine core to synthesize this compound and its analogs with optimized yields and high purity. researchgate.net
Advanced Analytical and Spectroscopic Characterization of 4 Chloro 6 Trifluoromethyl 1,3,5 Triazin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex heterocyclic systems like substituted triazines. The characterization of these compounds can sometimes be challenging due to factors like low solubility in common deuterated solvents or the complexity of their spectra. tdx.cat However, a combination of one-dimensional and two-dimensional NMR experiments allows for a comprehensive analysis.
For the title compound, 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine, the ¹H NMR spectrum is expected to be relatively simple. The primary signal of interest arises from the protons of the amine (-NH₂) group.
Chemical Shift: The amine protons typically appear as a broad singlet in the spectrum. The exact chemical shift is sensitive to the solvent, concentration, and temperature due to hydrogen bonding effects.
Integration: The integral of this peak should correspond to two protons.
Exchangeability: The signal for the amine protons can exchange with deuterium (B1214612) when a deuterated solvent like D₂O is added, causing the peak to diminish or disappear, which is a useful method for its confirmation.
In derivatives where the amine is substituted, additional proton signals would be observed corresponding to the specific substituent groups. For instance, in related amino-substituted triazines, signals for alkyl or aryl groups attached to the nitrogen would provide key structural information. tdx.cat
Table 1: Expected ¹H NMR Spectral Data for this compound
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated.
Triazine Ring Carbons: The three carbons of the 1,3,5-triazine (B166579) ring are non-equivalent due to the different substituents (-Cl, -CF₃, -NH₂). Their chemical shifts are typically found in the highly deshielded region of the spectrum, often around 160-175 ppm, characteristic of carbons in electron-deficient heterocyclic aromatic rings.
Trifluoromethyl Carbon: The carbon of the trifluoromethyl (-CF₃) group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). This coupling constant is typically large, in the range of 270-275 Hz. nih.govrsc.org The chemical shift for this carbon is expected in the range of 118-123 ppm. nih.govrsc.orgrsc.org
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Notes |
|---|---|---|---|
| C-NH₂ | ~165-175 | Singlet | Specific shift depends on the electronic effects of other substituents. |
| C-Cl | ~165-175 | Singlet | Specific shift depends on the electronic effects of other substituents. |
| C-CF₃ | ~160-170 | Quartet (q) | Long-range coupling to fluorine atoms (²JC-F) results in a quartet with a coupling constant of approximately 35-38 Hz. nih.gov |
¹⁹F NMR spectroscopy is an exceptionally sensitive and powerful technique for identifying and quantifying fluorine-containing compounds. wikipedia.orgrsc.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. wikipedia.org
For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp peak.
Chemical Shift: The chemical shift of the -CF₃ group is highly indicative of its electronic environment. For a trifluoromethyl group attached to an electron-withdrawing triazine ring, the signal is expected to appear in the range of δ -60 to -75 ppm (relative to CFCl₃ as an external standard). nih.govrsc.orgrsc.org For example, related trifluoromethyl-1,2,4-triazinones show ¹⁹F signals around δ -70 to -72 ppm. nih.govmdpi.com
Multiplicity: Since there are no other fluorine atoms in the molecule for coupling, the signal will appear as a singlet. Proton-decoupled ¹⁹F NMR is standard, but if proton coupling were observed, it would be over long ranges and likely very small.
Table 3: Expected ¹⁹F NMR Spectral Data for this compound
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|
While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for unambiguous assignment of signals, especially in more complex derivatives. wikipedia.org These techniques reveal correlations between different nuclei, confirming molecular connectivity. libretexts.orghuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin coupling networks. For the title compound, it would be of limited use but would be vital for its derivatives to map out the connectivity of protons in substituted side chains. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. wikipedia.org While the triazine ring itself has no protons, HSQC would be essential for assigning the carbons in any alkyl substituents on the amine group in derivatives.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly valuable as it shows correlations between carbons and protons over two or three bonds. For this compound, an HMBC spectrum could show a correlation between the amine protons (-NH₂) and the triazine ring carbon to which the amine is attached (C-NH₂), as well as potentially the adjacent ring carbons. This provides definitive proof of the amine group's position on the triazine ring.
¹⁹F-¹³C HMBC: In a similar fashion, a heteronuclear correlation experiment between fluorine and carbon could confirm the connectivity of the trifluoromethyl group to its specific carbon on the triazine ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental formula.
Molecular Formula Confirmation: For C₄H₁ClF₃N₄, the calculated monoisotopic mass is 198.9818. HRMS analysis should yield a measured mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks, one for the isotope ³⁵Cl (M⁺) and another for ³⁷Cl (M+2), with a relative intensity ratio of approximately 3:1. This signature is a clear indicator of the presence of a single chlorine atom in the molecule.
Fragmentation: While detailed fragmentation analysis would depend on the ionization method used (e.g., Electron Ionization - EI), common fragmentation pathways for triazines could include the loss of the trifluoromethyl group, the chlorine atom, or cleavage of the triazine ring itself.
Table 4: Expected HRMS Data for this compound
| Parameter | Expected Value | Notes |
|---|---|---|
| Molecular Formula | C₄H₁ClF₃N₄ | |
| Calculated Monoisotopic Mass | 198.9818 u | For the ion [C₄H₁³⁵ClF₃N₄]⁺ |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-triazine |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of low molecular weight compounds, although it is more commonly associated with high molecular weight samples. jeol.com The primary challenge in analyzing smaller molecules is the potential for interference from matrix ions in the low mass-to-charge (m/z) region. jeol.com However, with high-resolution instruments, it is possible to distinguish between analyte and matrix ions, enabling accurate mass measurements. jeol.com
In the context of triazine derivatives, MALDI-TOF/TOF can provide valuable structural information through fragmentation analysis. High-energy collision-induced dissociation (CID) at 20 kV can induce cleavage of chemical bonds, resulting in characteristic fragment ions. For instance, protonated triazine molecules often exhibit losses of small neutral molecules or radicals such as CH4, CH3, C2H3, and C3H7. jeol.com The fragmentation patterns are indicative of the specific functional groups present. For example, the loss of C3H6 and C3H8N is characteristic of an -NHCH(CH3)2 group, while the loss of C2H5 and C2H6N points to the presence of an -NHCH2CH3 group. jeol.com In chloro-substituted triazines, the loss of a chlorine atom (mass 35) is a notable fragmentation pathway. jeol.com A common matrix used for the analysis of triazine compounds is α-Cyano-4-hydroxycinnamic acid (CHCA). jeol.com
| Functional Group | Characteristic Neutral Loss | Mass of Loss (Da) |
|---|---|---|
| -NHCH(CH3)2 | C3H6 | 42 |
| -NHCH(CH3)2 | C3H8N | 58 |
| -NHCH2CH3 | C2H5 | 29 |
| -NHCH2CH3 | C2H6N | 44 |
| -Cl | Cl | 35 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. shimadzu.com The sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. shimadzu.com The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.
For the analysis of triazine derivatives, including those with amino groups, derivatization is often employed to increase their volatility and thermal stability. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with primary amines to form trifluoroacetylated derivatives. h-brs.de These derivatives are more amenable to GC analysis. The resulting mass spectra, obtained through electron impact (EI) or positive chemical ionization (PCI), can be used for structural elucidation and identification. h-brs.de The choice of carrier gas, such as helium, hydrogen, or nitrogen, is crucial for achieving good separation and reproducible results. shimadzu.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique spectral fingerprint.
For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the N-H stretching vibrations of the amino group are typically observed in the region of 3350-3417 cm⁻¹. mdpi.com The stretching vibration of the C=O group in triazinone derivatives appears in the range of 1647-1700 cm⁻¹. mdpi.comresearchgate.net The presence of the trifluoromethyl (CF3) group is indicated by strong absorption bands typically found between 1100 and 1200 cm⁻¹. mdpi.com Additionally, the C-Cl bond exhibits a characteristic absorption around 750 cm⁻¹.
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretching | 3350 - 3417 mdpi.com |
| C=O (triazinone) | Stretching | 1647 - 1700 mdpi.comresearchgate.net |
| C-F (trifluoromethyl) | Stretching | 1100 - 1200 mdpi.com |
| C-Cl | Stretching | ~750 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure and properties of a compound.
For derivatives of 1,3,5-triazine, single-crystal X-ray diffraction analysis can unambiguously confirm the molecular structure and stereochemistry. acs.org For instance, in complex triazine-containing structures, X-ray crystallography has been used to determine the coordination geometry of metal centers and the bridging modes of ligands. core.ac.uk The packing of molecules in the crystal lattice, often governed by non-covalent interactions such as hydrogen bonding and C-H···Cl contacts, can also be elucidated, providing insights into the supramolecular architecture. core.ac.uk
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide range of organic compounds, including triazine derivatives. It is particularly useful for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or phenyl) is used with a polar mobile phase, often a mixture of water with methanol (B129727) or acetonitrile (B52724). mdpi.com
The retention time (tR) of a compound in HPLC is a characteristic property under a specific set of conditions (column, mobile phase, flow rate, and temperature). For example, in the analysis of N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine using a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA), a retention time of 9.72 minutes was observed. frontiersin.org Similarly, 2,4-dichloro-6-phenethoxy-1,3,5-triazine showed a retention time of 11.42 minutes under the same conditions. frontiersin.org These distinct retention times allow for the separation and quantification of different components in a mixture.
| Compound | Retention Time (tR) in minutes | Chromatographic Conditions |
|---|---|---|
| N-(sec-butyl)-4,6-dichloro-1,3,5-triazin-2-amine | 9.72 frontiersin.org | Gradient of 5-95% CH3CN (0.1% TFA) in H2O (0.1% TFA) over 15 min frontiersin.org |
| 2,4-Dichloro-6-phenethoxy-1,3,5-triazine | 11.42 frontiersin.org | Gradient of 5-95% CH3CN (0.1% TFA) in H2O (0.1% TFA) over 15 min frontiersin.org |
| N-(sec-butyl)-4-chloro-6-phenethoxy-1,3,5-triazin-2-amine | 12.08 frontiersin.org | Gradient of 5-95% CH3CN (0.1% TFA) in H2O (0.1% TFA) over 15 min frontiersin.org |
Elemental Analysis (C, H, N) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. This comparison is a critical step in verifying the elemental composition and purity of a newly synthesized compound.
For various trifluoromethylated 1,2,4-triazin-6(1H)-one derivatives, elemental analysis has been used to confirm their composition. For example, for C11H10F3N3O, the calculated percentages were C 51.37%, H 3.92%, and N 16.34%, while the found values were C 51.33%, H 3.93%, and N 16.80%. mdpi.com Similarly, for C10H7ClF3N3O, the calculated values were C 43.26%, H 2.54%, and N 15.14%, and the found values were C 43.30%, H 2.53%, and N 15.24%. mdpi.com The close agreement between the calculated and found values provides strong evidence for the proposed molecular formula.
| Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| C11H10F3N3O | C | 51.37 mdpi.com | 51.33 mdpi.com |
| H | 3.92 mdpi.com | 3.93 mdpi.com | |
| N | 16.34 mdpi.com | 16.80 mdpi.com | |
| C10H7ClF3N3O | C | 43.26 mdpi.com | 43.30 mdpi.com |
| H | 2.54 mdpi.com | 2.53 mdpi.com | |
| N | 15.14 mdpi.com | 15.24 mdpi.com |
Biological Activities and Mechanistic Studies Non Human Systems of 4 Chloro 6 Trifluoromethyl 1,3,5 Triazin 2 Amine and Its Analogs
Anticancer Activity in In Vitro Cell Line Models
Analogs of 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine have demonstrated significant anticancer effects across various human cancer cell lines in laboratory settings. These compounds effectively inhibit the growth of cancer cells, trigger programmed cell death, and halt the cell division cycle, underscoring their therapeutic potential.
Research has shown that the cytotoxic activity of 1,3,5-triazine (B166579) derivatives is potent against several cancer cell lines. A notable study investigated a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives. Within this series, compounds featuring trifluoromethylbenzyl groups exhibited particularly strong antiproliferative effects. nih.gov
Specifically, analogs with R¹ substituents like 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl were among the most active. These compounds displayed significant cytotoxicity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cell lines, with IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—ranging from 3.6 µM to 11.0 µM. nih.gov The presence of the trifluoromethyl moiety was identified as a key contributor to this enhanced anticancer activity.
| Compound Series | Cell Line | Reported IC₅₀ Range (µM) | Reference |
|---|---|---|---|
| Triazine analogs with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups | HCT-116 (Colon) | 3.6 - 11.0 | nih.gov |
| Triazine analogs with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups | MCF-7 (Breast) | 3.6 - 11.0 | nih.gov |
| Triazine analogs with 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups | HeLa (Cervical) | 3.6 - 11.0 | nih.gov |
Beyond inhibiting proliferation, trifluoromethyl-containing triazine analogs have been found to interfere with the cancer cell cycle. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. By arresting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing.
Studies on the aforementioned active triazine-sulfonamide hybrids revealed that they induce cell cycle arrest in both the G0/G1 and G2/M phases. nih.gov This dual-phase arrest suggests that the compounds affect multiple regulatory points in the cell cycle, enhancing their anticancer efficacy. The arrest prevents the cells from entering the DNA synthesis (S) phase and the mitosis (M) phase, respectively. nih.gov Another study, while not on a triazine, demonstrated that a novel trifluoromethyl benzopyran derivative induced G1 cell cycle arrest in HeLa cells, further highlighting the role of the trifluoromethyl group in this biological activity. nih.govnih.gov This was associated with an increase in the levels of p53 and p21 proteins, which are critical regulators of the G1 checkpoint. nih.gov
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. A key therapeutic strategy is to reactivate this process. Trifluoromethyl-substituted triazine analogs have been shown to be effective inducers of apoptosis in cancer cells.
The same series of active triazine-sulfonamide compounds that induced cell cycle arrest were also found to trigger apoptosis. nih.gov Further mechanistic studies on a related trifluoromethyl compound, C110g, elucidated the specific pathways involved. Treatment of HeLa cells with this compound led to characteristic apoptotic changes, including nuclear morphology alterations. nih.gov The study confirmed that the apoptotic signal was transduced via the mitochondrial (intrinsic) pathway, evidenced by:
An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov
A decrease in the mitochondrial membrane potential. nih.gov
The release of cytochrome c from the mitochondria into the cytoplasm. nih.gov
Subsequent activation of initiator caspase-9 and executioner caspase-3. nih.gov
Additionally, the activation of caspase-8 was observed, suggesting a potential involvement of the extrinsic (death receptor) pathway as well. nih.gov This multi-pathway induction of apoptosis makes these compounds potent anticancer agents.
Agrochemical Applications and Underlying Mechanisms
Herbicidal Activity and Photosynthetic Electron Transport Inhibition
Herbicides based on the 1,3,5-triazine structure are widely used in agriculture. Their primary mechanism of action is the inhibition of photosynthesis in susceptible plants. These compounds specifically disrupt the photosynthetic electron transport chain within Photosystem II (PSII).
The triazine molecule binds to the D1 protein, a key component of the PSII reaction center. This binding action physically blocks the site normally occupied by plastoquinone (B1678516) (Q₈), preventing the transfer of electrons. The interruption of this electron flow halts the production of energy (ATP) and reducing power (NADPH) necessary for carbon fixation, effectively starving the plant. Furthermore, the blockage leads to the buildup of highly reactive oxygen species, which cause rapid cellular damage through lipid peroxidation, ultimately leading to necrosis and plant death.
Research on novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines, which are structural analogs of this compound, has confirmed this mode of action. These compounds were found to competitively displace bound atrazine (B1667683) from the D1 protein, indicating they share the same binding site. Some of these trifluoromethyl-containing analogs demonstrated significantly higher inhibitory activity on photosynthetic electron transport than atrazine. For example, 2-(3-chlorobenzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine was found to be more than three times as potent as atrazine in inhibiting spinach PSII activity.
Pesticidal Properties and Insecticidal Activity (e.g., Aphids, Armyworms)
While the 1,3,5-triazine class is predominantly known for its herbicidal properties, research into related heterocyclic structures has revealed insecticidal potential. Specifically, derivatives of triazone, a related scaffold, have been synthesized and evaluated for their activity against various insect pests.
A study focusing on triazone derivatives containing acylhydrazone moieties demonstrated significant insecticidal effects, particularly against aphids. The research found that at a concentration of 5 mg/kg, compounds 3t and 3w exhibited aphicidal activity against the bean aphid (Aphis craccivora) that was comparable to the commercial insecticide pymetrozine.
The same study also evaluated larvicidal activity against the mosquito Culex pipiens pallens. Several derivatives, including 3p , 3u , 3y , 5g , 5i , 5l , 5q , and 5u , showed larvicidal potency greater than that of pymetrozine. Compound 3u was particularly effective, achieving 100% mortality at a concentration of 0.25 mg/kg. However, these compounds showed limited effectiveness against lepidopteran pests like the oriental armyworm (Mythimna separata) at the tested concentrations.
| Compound | Target Pest | Activity | Concentration |
|---|---|---|---|
| 3t | Bean Aphid (A. craccivora) | 35% mortality (equivalent to pymetrozine) | 5 mg/kg |
| 3w | Bean Aphid (A. craccivora) | 30% mortality (equivalent to pymetrozine) | 5 mg/kg |
| 3u | Mosquito Larvae (C. pipiens pallens) | 100% mortality | 0.25 mg/kg |
| Various (3p, 3y, 5g, etc.) | Mosquito Larvae (C. pipiens pallens) | Higher activity than pymetrozine | Not specified |
Fungicidal Activity against Plant Pathogens (e.g., Alternaria alternata, Aspergillus niger)
The structural versatility of the s-triazine scaffold has prompted its investigation for antifungal properties against various plant pathogens. Studies have synthesized and screened numerous 1,3,5-triazine derivatives, revealing that certain substitutions can impart significant fungicidal activity.
In one study, s-triazine-based thiazole (B1198619) hybrids were evaluated for their effectiveness. Compounds 10a and 10b , which featured a nitro-substituted aniline (B41778) group, demonstrated broad-spectrum and potent inhibition against three tested fungi, including Aspergillus niger. Another series of s-triazine-benzenesulfonamide hybrids was tested against A. niger and Aspergillus clavatus, with some compounds showing mild to moderate activity.
Molecular hybrids of s-triazine with other heterocyclic systems like coumarin (B35378) have also been assessed. The hybrid compound 6a was found to be the most effective against the plant pathogen Trichoderma rubrum, with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL, an activity level comparable to the reference fungicide griseofulvin. Other synthesized triazine derivatives have been tested against Candida albicans, which can also be a plant pathogen, with varying degrees of success depending on the specific side chains attached to the triazine core.
| Compound Type | Target Pathogen | Activity | Reference |
|---|---|---|---|
| s-Triazine-thiazole hybrids (10a, 10b) | Aspergillus niger | Broad and excellent inhibition | |
| s-Triazine-coumarin hybrid (6a) | Trichoderma rubrum | MIC = 100 µg/mL | |
| s-Triazine-benzenesulfonamide hybrids | Aspergillus niger, Aspergillus clavatus | Mild to moderate activity |
General Antimicrobial Activities (Excluding Human Pathogen Clinical Studies) of this compound and its Analogs
Research into the antimicrobial properties of 1,3,5-triazine derivatives has revealed that structural modifications, such as the inclusion of a trifluoromethyl group, can influence their activity against a range of microorganisms. While specific studies on the antimicrobial effects of this compound are not extensively detailed in the available literature, research on analogous compounds provides valuable insights into the potential antimicrobial profile of this class of molecules.
A study focused on a series of 1,3,5-triazine derivatives incorporating a 4-amino-2-trifluoromethyl-benzonitrile moiety, alongside 8-hydroxyquinoline (B1678124) and various piperazine (B1678402) substituents, has demonstrated notable antimicrobial activity. These compounds were evaluated against a panel of seven bacterial and four fungal species to determine their efficacy. nih.gov
The synthesized fluorinated s-triazinyl piperazines were tested against several Gram-positive and Gram-negative bacteria, as well as fungal strains. The results of these screenings, including minimum inhibitory concentration (MIC) and agar (B569324) diffusion tests, indicated that some of the novel s-triazines possess significant antimicrobial properties. nih.gov
The antimicrobial screening of these compounds provides a foundation for understanding the potential of trifluoromethyl-substituted triazines as antimicrobial agents. The data from these studies on close analogs can guide further research into the specific activities of this compound.
Table 1: Antimicrobial Screening of Fluorinated s-Triazinyl Piperazine Analogs
| Microorganism | Type | Activity |
|---|---|---|
| Staphylococcus aureus MTCC 96 | Gram-positive Bacteria | Noteworthy |
| Bacillus cereus MTCC 619 | Gram-positive Bacteria | Noteworthy |
| Escherichia coli MTCC 739 | Gram-negative Bacteria | Noteworthy |
| Pseudomonas aeruginosa MTCC 741 | Gram-negative Bacteria | Noteworthy |
| Klebsiella pneumoniae MTCC 109 | Gram-negative Bacteria | Noteworthy |
| Salmonella typhi MTCC 733 | Gram-negative Bacteria | Noteworthy |
| Proteus vulgaris MTCC 1771 | Gram-negative Bacteria | Noteworthy |
| Aspergillus niger MTCC 282 | Fungi | Noteworthy |
| Aspergillus fumigatus MTCC 343 | Fungi | Noteworthy |
| Aspergillus clavatus MTCC 1323 | Fungi | Noteworthy |
| Candida albicans MTCC 183 | Fungi | Noteworthy |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Modifications on Biological Efficacy
The biological activity of derivatives based on the 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine scaffold is highly dependent on the nature of the substituents at different positions of the triazine ring. Designing chemical compounds based on a structure-activity relationship (SAR) is a key strategy for developing more active, selective, and less cytotoxic drugs. mdpi.com The symmetrical 1,3,5-triazine (B166579) ring serves as a versatile linker, allowing for multi-vector expansion of the structure to optimize interactions with biological targets. mdpi.com
Influence of Halogenation (e.g., Chlorine, Trifluoromethyl)
Halogen atoms, particularly chlorine and the trifluoromethyl group, are crucial determinants of the biological activity of 1,3,5-triazine derivatives. The high reactivity of the chlorine atoms on the cyanuric chloride precursor allows for their stepwise substitution with various nucleophiles, a process that is fundamental to creating diverse libraries of triazine compounds. researchgate.netdaneshyari.com The presence of a chlorine atom on the triazine ring often serves as a handle for further modification, but it can also contribute directly to the compound's activity.
In a series of hybrid molecules combining a triazine ring with a sulfonamide fragment, the presence and position of trifluoromethyl groups on a benzyl (B1604629) substituent had a profound impact on cytotoxic activity. nih.gov Specifically, compounds bearing 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl groups were among the most active against HCT-116, MCF-7, and HeLa tumor cell lines, with IC50 values ranging from 3.6 µM to 11.0 µM. nih.gov This highlights the importance of the trifluoromethyl moiety in enhancing anticancer efficacy.
Furthermore, SAR studies on 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazines have emphasized the significant role of the 3- and 4-fluorophenylamino moieties in the inhibition of inflammation and cancer growth. mdpi.com This indicates that both the type of halogen and its position on appended aryl rings are critical for biological function.
Role of Amine Substituents (e.g., Aryl, Heteroaryl, Morpholino, Sulfonamide)
The substituent attached to the amine group at the C2 position, as well as modifications at the C4 and C6 positions, significantly influences the biological profile of triazine derivatives.
Aryl and Heteroaryl Substituents: The introduction of aryl and heteroaryl groups can lead to potent biological activity. For instance, studies on inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring could abolish inhibitory effects. polyu.edu.hk However, further substitution on this benzene ring, such as adding a methyl, ethyl, or oxymethyl group, could restore activity against both ENT1 and ENT2. polyu.edu.hk In another study, a derivative containing a phenylhydrazine (B124118) and a thiazole (B1198619) moiety showed significant anticancer activity. mdpi.com Similarly, 4-aminoquinoline-1,3,5-triazine hybrids have demonstrated notable inhibition of EGFR-TK and cytotoxicity against various cancer cell lines. mdpi.com
Morpholino Substituents: The replacement of a chlorine atom with a morpholine (B109124) group has been shown to be a key modification in the development of antitumor 1,3,5-triazine derivatives. mdpi.com This substitution can alter the compound's solubility, cell permeability, and interaction with target proteins.
Sulfonamide Substituents: The creation of hybrid structures incorporating a sulfonamide moiety has yielded promising anticancer agents. nih.gov In a series of novel sulfonamide–triazine hybrids, compounds containing sulfaguanidine (B1682504) and diethylamine (B46881) in their structures showed significant inhibitory activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values ranging from 14.8 to 33.2 μM. nih.gov The design of these molecular hybrids often involves combining the triazine core with a 2-mercaptobenzenesulfonamide fragment. nih.gov
The following table summarizes the impact of various amine substituents on the anticancer activity of 1,3,5-triazine derivatives.
| Substituent Class | Example Moiety | Target/Cell Line | Observed Activity | Reference |
| Aryl | 4-fluorophenylamino | PC-3 (Prostate Cancer) | IC50 of 20 µM, tumor reduction in animal models | mdpi.com |
| Heteroaryl | 4-aminoquinoline | HeLa, MCF-7, HL-60, HepG2 | IC50 values between 26.3 µM and 56.4 µM | mdpi.com |
| Sulfonamide Hybrid | Sulfaguanidine | MCF-7, A549 (Breast, Lung Cancer) | IC50 values between 14.8 µM and 33.2 µM | nih.gov |
| Piperazinyl | 4-phenylpiperazin-1-yl | HCT-116, MCF-7 (Colon, Breast Cancer) | Key substituent for high cytotoxic activity | nih.gov |
Effect of Linker and Bridging Modifications in Hybrid Structures
In one study, a small change in the central linker of triazine-based dendrimers had a profound effect on their physical properties. nih.gov Dendrimers with an odd number of carbon atoms in their linkers adopted distorted shapes, which reduced π-π stacking interactions and led to the formation of columnar liquid-crystalline phases. nih.gov Conversely, those with an even number of carbon atoms had more symmetrical skeletons and did not display these properties. nih.gov While this study focuses on material properties, it illustrates the critical principle that minor linker modifications can dramatically alter molecular structure and interactions, a concept that is directly applicable to drug design for optimizing target binding. The modification of substituents on the triazine core is a key strategy for obtaining larger and more complex molecular structures with physicochemical properties tailored for specific applications. nih.gov
Correlations between Structural Features and Mechanistic Insights
Molecular modeling, including docking and dynamics simulations, has provided valuable insights into how the structural features of triazine derivatives correlate with their mechanism of action. These studies help to elucidate the specific interactions between the inhibitor and its target protein at an atomic level. nih.gov
For a series of 1,2,4-triazine (B1199460) derivatives (a related but different scaffold), molecular docking studies identified key amino acid residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitor. nih.govrsc.org The analysis revealed that hydrogen bonds formed by the triazine structure, along with hydrophobic interactions with other residues, are crucial for the stable binding of the inhibitor at the protein's active site. nih.govrsc.org These findings suggest that the nitrogen atoms in the triazine ring are important hydrogen bond acceptors, a feature that likely translates to the 1,3,5-triazine scaffold.
Development of SAR Models for Predictive Design
To rationalize the observed structure-activity relationships and guide the design of new, more potent compounds, quantitative structure-activity relationship (QSAR) models have been developed for triazine derivatives. researchgate.net These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.
In one study on s-triazine derivatives as selective PDE4B inhibitors, a QSAR model was built using multiple linear regression (MLR). researchgate.net The resulting models identified several physicochemical and structural descriptors that are important for activity. For PDE4B inhibition, key descriptors included ATSm4 (a 2D autocorrelation descriptor), TPSA (Topological Polar Surface Area), and RNCS (Relative Negative Charged Surface Area). researchgate.net The model indicated that TPSA was negatively correlated with PDE4D inhibition, providing a basis for designing compounds with improved selectivity for PDE4B over PDE4D. researchgate.net
Similarly, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to triazine derivatives. nih.govrsc.org These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance activity. nih.gov Such models have proven to have good predictability and stability, making them valuable tools for the virtual screening and design of new inhibitors, which can then be synthesized and tested. nih.govrsc.org The development of these predictive models is a crucial step in the rational design of novel therapeutics based on the triazine scaffold. nih.govnih.gov
Environmental Fate and Ecotoxicological Considerations Non Human Exposure
Biodegradation Pathways in Environmental Matrices
The biodegradation of s-triazine herbicides in soil and aquatic environments is a complex process primarily mediated by microbial activity. The degradation pathways for compounds analogous to 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involve a series of key reactions:
Dechlorination: The initial and often rate-limiting step in the breakdown of chlorinated triazines is the hydrolytic removal of the chlorine atom. This can be catalyzed by microbial enzymes, such as atrazine (B1667683) chlorohydrolase, leading to the formation of a less toxic hydroxy-metabolite. nih.gov This process is crucial as it generally reduces the herbicidal activity of the compound. nih.gov
N-Dealkylation: Following or preceding dechlorination, the alkylamino side chains of many triazine herbicides are susceptible to removal by microbial enzymes like cytochrome P450 monooxygenases. mdpi.com While this compound possesses a primary amine group rather than alkylated amines, this pathway is a fundamental aspect of the degradation of many related triazines.
Triazine Ring Cleavage: The ultimate fate of the triazine ring is its cleavage, a process that renders the compound into simpler, less harmful substances. This is a critical step in the complete mineralization of the herbicide. The pathway often converges to the formation of cyanuric acid, which is then further hydrolyzed to ammonia (B1221849) and carbon dioxide. nih.govd-nb.info
Metabolism of the Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group can significantly influence the biodegradation of a molecule. While the C-F bond is very strong, making it resistant to cleavage, metabolic activation can lead to its breakdown. mdpi.com For some trifluoromethyl-containing compounds, degradation can proceed via the formation of trifluoroacetic acid.
The rate and extent of these degradation processes are highly dependent on environmental conditions such as soil type, pH, temperature, moisture content, and the composition of the microbial community. researchgate.net For instance, microbial activity, and thus degradation, is often reduced in acidic soils. researchgate.net
Behavior in Various Environmental Compartments
The distribution and persistence of this compound in different environmental compartments—soil, water, and air—are governed by its physicochemical properties and its interactions with environmental components.
Soil: In the soil matrix, the behavior of triazine compounds is largely influenced by sorption to soil particles and their persistence, often measured by their half-life (DT50). Chlorotriazines are relatively polar and can be mobile in soils, with the potential to leach into groundwater. vliz.be However, the extent of leaching is dependent on factors such as soil organic matter content and pH. Higher organic matter generally leads to increased sorption and reduced mobility. The persistence of triazine herbicides in soil can vary widely, with half-lives ranging from weeks to months. mdpi.com The trifluoromethyl group may also impact its persistence.
Water: Due to their moderate water solubility, chlorotriazines and their metabolites are frequently detected in surface and groundwater. researchgate.net Once in aquatic systems, their fate is determined by processes such as hydrolysis, photolysis (degradation by sunlight), and microbial degradation. The rate of hydrolysis is pH-dependent. While some triazines can be persistent in water, others may degrade more rapidly, particularly in the presence of sunlight.
Air: While many triazine herbicides have low volatility, atmospheric transport can still occur, especially for those applied as sprays. vliz.be This can lead to their deposition in areas far from the application site.
The following table summarizes the typical environmental behavior of analogous chlorotriazine herbicides, providing an indication of the potential fate of this compound.
| Environmental Compartment | Behavior of Analogous Chlorotriazine Herbicides |
| Soil | - Moderate to high mobility, with potential for leaching. - Sorption is influenced by organic matter and clay content. - Persistence varies, with half-lives ranging from 30 to over 100 days. |
| Water | - Can contaminate surface and groundwater through runoff and leaching. - Degradation occurs through hydrolysis, photolysis, and microbial action. - Persistence is variable depending on conditions. |
| Air | - Generally low volatility, but can be subject to atmospheric transport. |
Table 1: General Environmental Behavior of Analogous Chlorotriazine Herbicides
Future Research Horizons for this compound and its Derivatives
The foundational role of this compound as a versatile chemical scaffold continues to drive innovation across multiple scientific disciplines. As researchers delve deeper into the unique properties conferred by its trifluoromethyl and reactive chlorine substituents, several key areas of future investigation are emerging. These avenues promise to unlock novel applications and refine our understanding of triazine chemistry, from the synthesis of complex molecular architectures to the development of next-generation, environmentally conscious agrochemicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-6-(trifluoromethyl)-1,3,5-triazin-2-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via stepwise nucleophilic substitution on cyanuric chloride. For example, methylamine can react with cyanuric chloride in acetone at 0°C to form intermediates like 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine, followed by substitution with trifluoromethyl-containing aryl groups. Key characterization techniques include:
- H NMR and C NMR to confirm substitution patterns and purity (e.g., H NMR δ = 7.02 ppm for NH and C NMR δ = 171.0 ppm for triazine carbons) .
- Elemental analysis (C, H, N percentages) to validate stoichiometry .
- Melting point determination (reported ranges: 149–218°C for related triazine derivatives) .
Q. Which analytical methods are most reliable for confirming the purity and structural integrity of this compound?
- Methodology :
- Ultra-performance liquid chromatography (UPLC) with >99% purity thresholds, as demonstrated in studies using hexane/ethyl acetate gradients for purification .
- High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 407 [M - 1] or 375 [M]) .
- Thermogravimetric analysis (TGA) to assess thermal stability, though this requires cross-referencing with melting point data .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodology :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) and alcohols (ethanol). Limited solubility in hexane but moderate in ethyl acetate .
- Stability : Store under inert atmospheres (N/Ar) at -20°C to prevent hydrolysis of the chloro and trifluoromethyl groups. Stability in acidic/basic conditions should be validated via pH-controlled degradation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodology :
- Temperature control : Reactions at 101°C for 45–60 minutes enhance substitution efficiency (e.g., 57% yield for aryloxy derivatives) .
- Catalyst screening : Use of N-ethyl-N-isopropylpropan-2-amine as a base improves nucleophilic substitution kinetics .
- Solvent selection : Polar aprotic solvents (e.g., acetone, THF) minimize side reactions compared to protic solvents .
Q. What strategies are effective for evaluating the biological activity of this compound, such as antileukemic or antimicrobial potential?
- Methodology :
- In vitro assays : Screen against leukemia cell lines (e.g., Jurkat, K562) using MTT assays, with IC values compared to reference drugs .
- 3D-QSAR modeling : Correlate substituent electronic properties (e.g., trifluoromethyl’s electron-withdrawing effect) with activity. Molecular docking can predict binding to targets like DNA topoisomerases .
- Metabolic stability : Assess hepatic microsomal stability to prioritize derivatives for in vivo studies .
Q. How can computational methods guide the design of derivatives with enhanced properties?
- Methodology :
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular dynamics (MD) simulations : Study interactions with lipid bilayers or protein targets to refine pharmacokinetic properties .
Q. What precautions are necessary when handling reactive intermediates during synthesis?
- Methodology :
- Low-temperature reactions : Conduct substitutions at 0°C to stabilize intermediates like 4,6-dichloro-triazines .
- Azeotropic drying : Remove moisture via toluene co-distillation to prevent hydrolysis of chloro groups .
Q. How can researchers design derivatives for specific therapeutic targets (e.g., kinase inhibition)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
